molecular formula C10H11N3O B12487175 6-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

6-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B12487175
M. Wt: 189.21 g/mol
InChI Key: KCIUMNRQNYULGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-METHOXY-2,5,7-TRIAZATRICYCLO[6400(2),?]DODECA-1(12),6,8,10-TETRAENE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the methoxy group through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazine ring, leading to the formation of different reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 7-thia-2,4,5-triazatricyclo[6.4.0.0(2),6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
  • 12-chloro-7,8,11-triazatricyclo[6.4.0.0(2),6]dodeca-1,6,9,11-tetraene

Comparison: Compared to similar compounds, 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C10H11N3O/c1-14-7-2-3-8-9(6-7)13-5-4-11-10(13)12-8/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

KCIUMNRQNYULGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3N2CCN3

Origin of Product

United States

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